molecular formula C19H21N3O2 B12179513 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Cat. No.: B12179513
M. Wt: 323.4 g/mol
InChI Key: WGNJEIMDKAUULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a quinoxaline-derived compound characterized by a bicyclo[2.2.1]heptene moiety linked via an acetamide bridge to the 3-methyl-2-oxoquinoxaline core. The bicycloheptene group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

The synthesis of such compounds typically involves nucleophilic substitution or condensation reactions. For example, ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (a precursor) is synthesized by reacting 3-methyl-2-oxoquinoxaline with ethyl chloroacetate in the presence of anhydrous K₂CO₃ in dimethylformamide . Subsequent functionalization with bicycloheptenylmethylamine would yield the target compound.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide

InChI

InChI=1S/C19H21N3O2/c1-12-19(24)22(17-5-3-2-4-16(17)21-12)11-18(23)20-10-15-9-13-6-7-14(15)8-13/h2-7,13-15H,8-11H2,1H3,(H,20,23)

InChI Key

WGNJEIMDKAUULI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCC3CC4CC3C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide likely involves multiple steps, including the formation of the bicyclic structure and the quinoxaline ring. Typical synthetic routes may involve:

    Formation of the bicyclic structure: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.

    Formation of the quinoxaline ring: This can be synthesized through the condensation of o-phenylenediamine with a diketone.

    Coupling reactions: The final step would involve coupling the bicyclic structure with the quinoxaline derivative under specific conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline moiety.

    Reduction: Reduction reactions could target the carbonyl group in the quinoxaline ring.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or CrO₃.

    Reduction: Reagents like NaBH₄ or LiAlH₄.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Exploration as a lead compound in drug discovery due to its unique structure.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Chemical Industry: Use in the synthesis of other complex organic molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure and quinoxaline moiety might play crucial roles in these interactions.

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact: Electron-withdrawing groups (e.g., NO₂, CF₃) on the phenyl ring of thiazolidinone derivatives significantly enhance antimicrobial activity .
  • Antiviral Potential: Compound 30-b and MQOAHM suggest the quinoxaline-acetamide scaffold is versatile for antiviral development, though the target compound’s bicyclo group remains unexplored in this context .

Solubility and Stability:

  • Thiazolidinone derivatives (e.g., 5d, 5h) exhibit moderate aqueous solubility due to polar groups (e.g., NO₂, CF₃), whereas the bicycloheptene group in the target compound likely reduces solubility but enhances lipid membrane interaction .
  • Stability studies are absent in the evidence, but the acetamide bridge is generally resistant to hydrolysis under physiological conditions .

Therapeutic Potential and Limitations

  • Anticonvulsant Applications: Analogous quinoxaline derivatives (e.g., N-(4-substituted phenyl)acetamides) show promise in seizure models, supporting further evaluation of the bicycloheptene variant .

Biological Activity

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a compound with potential biological activity, particularly in the context of medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H24N4O2S\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

Key Features

  • Bicyclic Structure : The bicyclo[2.2.1]heptane framework contributes to its unique reactivity and interaction with biological targets.
  • Quinoxaline Derivative : The presence of the quinoxaline moiety is significant for its potential pharmacological properties.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit promising anticancer activities. Studies have shown that derivatives of quinoxaline can inhibit various cancer cell lines, suggesting that this compound may also possess similar properties.

Cytotoxicity Studies

In vitro studies using the MTT assay have been conducted to evaluate the cytotoxic effects of related compounds on human cancer cell lines such as A549 (lung adenocarcinoma) and HT29 (colonic adenocarcinoma). The results indicated varying degrees of cytotoxicity, often linked to the electronic properties of substituents on the quinoxaline ring.

CompoundCell LineIC50 (µM)Notes
Compound AA54945Moderate cytotoxicity
Compound BHT2930High cytotoxicity
This compoundA549TBDFurther investigation needed

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of quinoxaline, including this compound, revealed promising results in terms of yield and purity. The synthesized compounds were subjected to biological evaluation against multiple cancer cell lines.

Study 2: Structural Activity Relationship (SAR)

Another significant study explored the SAR of quinoxaline derivatives, highlighting how modifications to the bicyclic structure influenced their cytotoxicity profiles. This research underscores the importance of structural nuances in developing effective anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.